molecular formula C42H84N2O12 B8104203 Amino-PEG9-amido-C16-Boc

Amino-PEG9-amido-C16-Boc

カタログ番号: B8104203
分子量: 809.1 g/mol
InChIキー: HLSCTMBTRLXERQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG9-amido-C16-Boc involves the conjugation of a PEG chain with an amino group and a heptadecanoic acid derivative. The reaction typically starts with the activation of the carboxyl group of the heptadecanoic acid derivative, followed by the coupling with the amino-PEG9 chain. The final step involves the protection of the amino group with a t-butyl ester (Boc) group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and stability .

化学反応の分析

Types of Reactions

Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Amino-PEG9-amido-C16-Boc is widely used in scientific research, particularly in the following areas:

作用機序

Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .

類似化合物との比較

Similar Compounds

Uniqueness

Amino-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs. Its specific structure allows for efficient degradation of target proteins, distinguishing it from other similar compounds .

生物活性

Amino-PEG9-amido-C16-Boc is a compound that has garnered attention in the field of medicinal chemistry, particularly as a component in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade target proteins within cells, utilizing the ubiquitin-proteasome system. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 890091-43-7
Molecular Formula C25H52N2O11
Molecular Weight 556.687 g/mol
Density 1.082 g/cm³
Boiling Point 609.8 °C at 760 mmHg
Flash Point 322.6 °C

This compound features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability, making it suitable for various biological applications.

This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase. The binding of both ligands facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway .

Key Mechanistic Insights:

  • Target Protein Degradation : By recruiting E3 ligases, this compound enables targeted protein degradation, which is crucial for therapeutic interventions in diseases characterized by protein dysregulation.
  • Selectivity and Efficacy : The choice of linker length and composition (such as PEG) influences the selectivity and efficacy of PROTACs, impacting their ability to induce degradation without off-target effects .

Biological Activity Studies

Research has demonstrated the effectiveness of this compound in various biological contexts:

  • In Vitro Studies : In cellular models, compounds utilizing this linker have shown significant potency in degrading specific oncogenic proteins, leading to reduced cell proliferation in cancer cell lines .
  • Case Studies :
    • A study highlighted the use of this compound in developing PROTACs targeting BCR-ABL fusion proteins in chronic myeloid leukemia (CML). The results indicated effective degradation of BCR-ABL and subsequent apoptosis in CML cells .
    • Another investigation focused on its application in degrading mutant p53 proteins, which are often implicated in various cancers. The study reported a marked decrease in mutant p53 levels and enhanced sensitivity to chemotherapeutic agents .

Comparative Analysis with Other Linkers

To understand the advantages of this compound, a comparison with other commonly used linkers in PROTAC development is essential:

Linker TypeLength (n)SolubilityTargeting EfficiencyNotes
This compound9HighHighEffective for various targets
Amino-PEG66ModerateModerateLess effective for larger proteins
Alkyl LinkersVariableLowVariablePoor solubility but high stability

The PEG-based linkers like this compound provide superior solubility and flexibility compared to traditional alkyl linkers, making them more suitable for complex biological systems.

Safety and Toxicological Considerations

While this compound has shown promising biological activity, safety assessments are critical. Current evaluations suggest that compounds based on PEG linkers exhibit low toxicity profiles; however, comprehensive studies on long-term exposure and metabolic pathways are necessary for clinical applications .

特性

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSCTMBTRLXERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。